molecular formula C7H5ClF3N3O3 B13900223 6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine

6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine

Cat. No.: B13900223
M. Wt: 271.58 g/mol
InChI Key: FFBJOTKHCPHXNN-UHFFFAOYSA-N
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Description

6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine is a chemical compound with the molecular formula C9H7ClF3N3O4 It is known for its unique structure, which includes a pyridine ring substituted with chloro, nitro, and trifluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine typically involves a series of organic reactions. One common method includes the nitration of 6-chloro-2-(2,2,2-trifluoroethoxy)pyridine, followed by amination. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced chemical reactors and purification systems. The production process must adhere to strict safety and environmental regulations due to the potential hazards associated with the reagents and intermediates used .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and trifluoroethoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine
  • 6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine
  • 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine

Uniqueness

6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine is unique due to the presence of all three substituents (chloro, nitro, and trifluoroethoxy) on the pyridine ring.

Properties

Molecular Formula

C7H5ClF3N3O3

Molecular Weight

271.58 g/mol

IUPAC Name

6-chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine

InChI

InChI=1S/C7H5ClF3N3O3/c8-5-4(14(15)16)1-3(12)6(13-5)17-2-7(9,10)11/h1H,2,12H2

InChI Key

FFBJOTKHCPHXNN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1[N+](=O)[O-])Cl)OCC(F)(F)F)N

Origin of Product

United States

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